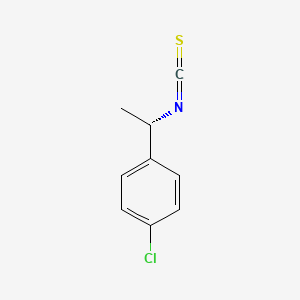

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Descripción general

Descripción

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a chiral carbon, which is further bonded to a 4-chlorophenyl group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethanol

Step 1: (S)-(+)-1-(4-Chlorophenyl)ethanol is converted to (S)-(+)-1-(4-Chlorophenyl)ethylamine via a reductive amination process.

Step 2: The resulting amine is then treated with thiophosgene (CSCl₂) under basic conditions to yield (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

-

Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethylamine

Step 1: (S)-(+)-1-(4-Chlorophenyl)ethylamine is directly reacted with carbon disulfide (CS₂) and a base such as potassium hydroxide (KOH) to form the corresponding dithiocarbamate.

Step 2: The dithiocarbamate is then oxidized using an oxidizing agent like iodine (I₂) to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The isothiocyanate group (-NCS) reacts with nucleophiles to form thiourea derivatives, carbamates, or dithiocarbamates. Key pathways include:

Reaction with Amines

Primary and secondary amines undergo nucleophilic attack at the electrophilic carbon of the isothiocyanate group, yielding substituted thioureas. For example:

Conditions : Reactions proceed in polar aprotic solvents (e.g., acetonitrile, DMF) at 25–60°C. Catalytic bases like triethylamine enhance yields by neutralizing HCl .

Example :

| Amine | Product | Yield (%) | Source |

|---|---|---|---|

| Benzylamine | N-Benzylthiourea derivative | 92 | |

| Cyclohexylamine | N-Cyclohexylthiourea derivative | 85 |

Reaction with Alcohols and Thiols

Alcohols and thiols form carbamates and dithiocarbamates, respectively, under mild conditions:

Conditions : Ethanol or methanol as solvent, room temperature, 2–6 hours .

Example :

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Ethanol | Ethyl carbamate derivative | 78 | |

| Thiophenol | Phenyl dithiocarbamate derivative | 83 |

Oxidation Reactions

The isothiocyanate group oxidizes to sulfonyl derivatives under controlled conditions:

Peracid-Mediated Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) generates sulfonyl compounds:

Conditions : Dichloromethane, 0°C to room temperature, 12 hours .

Example :

| Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|

| mCPBA | Sulfonyl derivative | 67 |

Cyclization Reactions

The compound participates in cyclodesulfurization to form nitrogen-containing heterocycles:

Visible Light-Induced Cyclization

Under visible light, thiourea intermediates derived from this compound undergo cyclization to benzimidazoles:

Conditions : THF or dioxane, NaHCO₃ base, 24–48 hours .

Example :

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| N-Tosyl-o-phenylenediamine | N-Substituted benzimidazole | 82 |

Solvent-Dependent Regioselectivity

Reactions with cyanothioformamides exhibit solvent-controlled regioselectivity:

| Solvent | Regioselectivity (Product Ratio) | Major Product | Source |

|---|---|---|---|

| THF | 98:2 | 2-Aminobenzimidazole | |

| DMF | 100:0 | Sulfur-containing heterocycle |

Mechanistic studies suggest singlet oxygen and superoxide intermediates drive cyclodesulfurization pathways .

Comparative Reactivity

The 4-chlorophenyl group enhances electrophilicity at the isothiocyanate carbon compared to unsubstituted analogs:

| Compound | Relative Reactivity (vs. Benzyl isothiocyanate) | Source |

|---|---|---|

| This compound | 1.5× | |

| Phenyl isothiocyanate | 1.0× |

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

Building Block: Serves as a versatile building block in organic synthesis for the construction of more complex molecules.

Biology

Enzyme Inhibition Studies: Employed in the study of enzyme inhibition, particularly for enzymes that interact with isothiocyanate groups.

Protein Labeling: Utilized in bioconjugation techniques to label proteins and peptides.

Medicine

Anticancer Research: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes involved in cancer cell proliferation.

Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Agriculture: Studied for its potential use as a pesticide or herbicide due to its reactivity with biological molecules.

Mecanismo De Acción

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The compound targets various molecular pathways, including those involved in cell signaling, apoptosis, and enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate: The enantiomer of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate, differing in the spatial arrangement of atoms around the chiral center.

Phenyl isothiocyanate: Lacks the chiral center and the 4-chloro substituent, making it less specific in its interactions.

Benzyl isothiocyanate: Contains a benzyl group instead of a 4-chlorophenyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in its interactions. This makes it particularly valuable in asymmetric synthesis and targeted biological applications.

Actividad Biológica

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This compound features a chiral center and a 4-chlorophenyl moiety, which contribute to its unique reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Isothiocyanates, including this compound, are known for their diverse biological activities:

- Anticancer Properties : Isothiocyanates have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : These compounds demonstrate effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Effects : They also possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases.

The biological effects of this compound primarily stem from the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The compound influences several molecular pathways, including:

- Cell Signaling : Modifications in signaling pathways can lead to altered cell proliferation and apoptosis.

- Enzyme Activity : Inhibition or activation of specific enzymes can result in significant biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. A notable study assessed its cytotoxicity against liver carcinoma cell lines using the MTT assay, revealing dose-dependent effects. The IC50 values indicated potent activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 8.08 | HEPG2-1 |

| Doxorubicin | 0.73 | HEPG2-1 |

The presence of electron-donating groups significantly enhances cytotoxicity, while electron-withdrawing groups reduce it .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits broad-spectrum activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

Research indicates that the compound disrupts microbial cell membranes and inhibits essential enzymatic functions .

Case Studies and Research Findings

In a series of experiments, researchers synthesized various derivatives of isothiocyanates to assess their biological activities. The findings highlighted the influence of different substituents on the anticancer activity:

- Compounds with methoxy groups showed enhanced potency (IC50 as low as 0.73 µM).

- Conversely, compounds with nitro groups exhibited reduced activity (IC50 up to 17.35 µM).

These results emphasize the importance of structural modifications in optimizing the biological activity of isothiocyanates .

Propiedades

IUPAC Name |

1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426815 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-81-6 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.